3-Pyrrolidin-1-ylbenzaldehyde
Overview
Description
3-Pyrrolidin-1-ylbenzaldehyde is a chemical compound with the molecular formula C11H13NO . It is widely used in scientific research .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The structure–activity relationship (SAR) of the studied compounds has been investigated, highlighting how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
3-Pyrrolidin-1-ylbenzaldehyde has a molecular weight of 175.23 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Catalytic Synthesis of Isochromenes
The research presented by Dell’Acqua et al. (2014) showcases the catalytic synthesis of 1-alkoxy-isochromenes from 2-alkynylbenzaldehydes using a silver(I) complex. This method features absolute regioselectivity, mild conditions, and high yields, making it an efficient route for synthesizing isochromenes, which are significant for their potential applications in materials science and as pharmacophores (Dell’Acqua et al., 2014).
Metal-Free Synthesis of Inden-1-ones
Liu et al. (2021) developed a metal-free method for converting 2-alkynylbenzaldehydes to inden-1-ones, employing pyrrolidine as a mediator. This process highlights an efficient, atom-economical approach for the formation of complex structures by cleaving the C═O bond and forming new C-C and C═O bonds, demonstrating the versatility of pyrrolidine in organic synthesis (Liu et al., 2021).
Diastereoselective Synthesis of Pyrrolidines
The work by Carson and Kerr (2005) on the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and cyclopropanediesters results in the synthesis of pyrrolidines. The process achieves high diastereoselectivity, demonstrating the utility of pyrrolidine-based catalysts in producing complex, biologically relevant molecules (Carson & Kerr, 2005).
Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
Chen et al. (2009) describe an enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives via organocatalytic three-component 1,3-dipolar cycloaddition. These compounds are notable for their significant biological activities, illustrating the contribution of pyrrolidine derivatives to medicinal chemistry and drug design (Chen et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-pyrrolidin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8-9H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELYFFMWYRNGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428192 | |
Record name | 3-Pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-1-ylbenzaldehyde | |
CAS RN |
857283-89-7 | |
Record name | 3-(1-Pyrrolidinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857283-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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